Calcium sulfite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

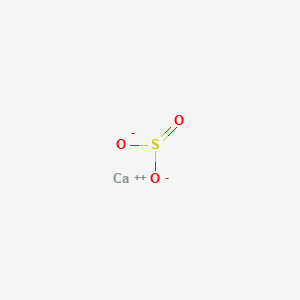

Structure

2D Structure

Properties

IUPAC Name |

calcium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOBIBJACZTNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO3, CaO3S | |

| Record name | calcium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883104 | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-55-3 | |

| Record name | Calcium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Calcium Sulfite Hydrates

An In-Depth Technical Guide to the Crystal Structure Analysis of Calcium Sulfite Tetrahydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of this compound tetrahydrate (CaSO₃·4H₂O). Moving beyond a simple recitation of facts, we delve into the causality of experimental choices and the synergy between various analytical techniques to construct a validated, trustworthy understanding of this compound's solid-state architecture.

This compound is a compound of significant industrial and environmental relevance, most notably as a primary byproduct of flue-gas desulfurization (FGD) processes used to mitigate acid rain.[1] It exists in several crystalline forms, principally the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O).[1] Understanding the precise crystal structure of the tetrahydrate is critical for controlling its formation, stability, and subsequent conversion into value-added products like gypsum (CaSO₄·2H₂O).[2] The arrangement of atoms, the nature of the hydration, and the presence of any structural disorder directly influence its physical and chemical properties, including its thermal stability and reactivity.[3] This guide will elucidate the process of determining and validating this intricate structure.

The Architecture of this compound Tetrahydrate

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). Analysis of this compound tetrahydrate reveals a monoclinic crystal system with the space group C2/c.[4] The detailed crystallographic data are summarized in the table below.

Table 1: Crystallographic Data for this compound Tetrahydrate

| Parameter | Value | Source |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/c | [4] |

| a | 19.385(11) Å | [4] |

| b | 11.192(4) Å | [4] |

| c | 11.449(10) Å | [4] |

| β | 124.34(4)° | [4] |

| Z (Formula units/cell) | 12 | [4] |

The structure itself is elegant and complex, characterized by a layered arrangement. It consists of two alternating types of layers parallel to the (001) plane: one layer is composed of calcium ions and water molecules, while the adjacent layer contains sulfite ions and water molecules.[3]

Coordination Environment: Both unique calcium ions, Ca(1) and Ca(2), are coordinated by six oxygen atoms, forming distorted octahedral geometries.[3] Four of these coordinating oxygens originate from water molecules, and two come from a sulfite ion. The average Ca-O bond distance is approximately 2.45 Å, which is comparable to the distances found in calcium sulfate dihydrate.[3]

Structural Disorder: A key feature of the tetrahydrate structure is the disordered state of one of the sulfite ions, designated S(2)O₃²⁻.[3] This disorder implies that the ion does not occupy a single, fixed position and orientation within the lattice. This inherent structural instability is presumed to be a primary cause of the compound's relatively low thermal stability compared to its hemihydrate counterpart, which lacks this disordered sulfite ion.[3][5]

Experimental Determination of the Crystal Structure

A credible structural analysis begins with the synthesis of high-quality single crystals. The subsequent analysis relies on a primary diffraction technique complemented by secondary validation methods.

Synthesis of Single Crystals

The growth of diffraction-quality single crystals is paramount. For sparingly soluble salts like this compound, a slow, controlled precipitation is necessary to prevent the formation of polycrystalline powders. A gel diffusion method is an effective approach.

Experimental Protocol: Single Crystal Growth via Diffusion

-

Solution Preparation: Prepare a 1.0 M solution of calcium chloride (CaCl₂) and a 1.0 M solution of sodium sulfite (Na₂SO₃) in deionized water.

-

Gel Preparation (Optional but Recommended): To slow diffusion, a silica gel can be employed. Prepare a sodium silicate solution and acidify it in a U-tube or test tube to form a gel. Allow it to set completely.

-

Reactant Introduction: Carefully layer the calcium chloride solution on one side of the set gel and the sodium sulfite solution on the other. If not using a gel, a simpler method is to carefully layer the less dense solution over the more dense solution in a test tube.

-

Incubation: Seal the container to prevent evaporation and contamination. Allow the system to stand undisturbed at a constant temperature (e.g., 25°C) for several weeks.[5]

-

Crystal Harvesting: As the reactants slowly diffuse into one another, single, transparent, plate-like crystals of this compound tetrahydrate will form.[5] Carefully harvest the best-formed crystals for analysis.

Causality Insight: The slow diffusion method is critical because it maintains a low level of supersaturation over an extended period. This condition favors controlled crystal growth on a limited number of nucleation sites rather than the rapid, chaotic precipitation that yields microcrystalline powders.

Primary Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystal. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: SC-XRD Workflow

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.4 mm) and mount it on a goniometer head using a suitable adhesive or cryo-oil.[5]

-

Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal vibrations and radiation damage. The instrument rotates the crystal while irradiating it with X-rays, and a detector collects the positions and intensities of the diffracted beams.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection.[5]

-

Structure Solution: The corrected data are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heavier atoms (Ca and S).

-

Structure Refinement: A model of the structure is built based on the initial map. This model is then refined using a least-squares method, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[4] The final R-value (e.g., R=0.084) indicates the quality of the fit.[4]

Workflow Visualization: SC-XRD Analysis

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Anhydrous Calcium Sulfite

This technical guide provides a comprehensive examination of the physicochemical properties of anhydrous calcium sulfite (CaSO₃). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer an in-depth analysis of the compound's behavior, grounded in established experimental evidence and theoretical principles. We will explore its structural characteristics, solubility, chemical reactivity, and thermal stability, providing field-proven insights into its synthesis and analytical characterization.

Section 1: Chemical Identity and Synthesis

Anhydrous this compound is a key industrial chemical, most notable as an intermediate product in flue-gas desulfurization (FGD), a critical process for reducing sulfur dioxide emissions from fossil fuel combustion.[1] Understanding its fundamental properties begins with its identity and methods of preparation.

Core Identifiers

A consistent and accurate identification of a chemical substance is paramount for reproducible scientific work. The core identifiers for anhydrous this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | CaSO₃ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10257-55-3 | [1][2] |

| Molar Mass | 120.17 g/mol | [1] |

| Synonyms | Sulfurous acid, calcium salt (1:1) |

While the anhydrous form is the focus of this guide, it is crucial to note that this compound also exists in hydrated forms, primarily as the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O).[1] The anhydrous form can be obtained by dehydrating these hydrates at approximately 150°C.[3]

Synthesis Pathways

The method of synthesis can influence the purity, particle size, and reactivity of the final product. Two primary routes are commonly employed: large-scale industrial production and controlled laboratory synthesis.

Industrial Production (Flue-Gas Desulfurization): The vast majority of this compound is produced by scrubbing sulfur dioxide (SO₂) from flue gases using a slurry of calcium carbonate (limestone) or calcium hydroxide (hydrated lime).[1]

-

Limestone Scrubbing: SO₂ + CaCO₃ → CaSO₃ + CO₂

-

Lime Scrubbing: SO₂ + Ca(OH)₂ → CaSO₃ + H₂O

The resulting this compound is often oxidized in-situ to produce calcium sulfate (gypsum), which has commercial value in construction materials like drywall.[1]

Laboratory Synthesis: In a research setting, anhydrous this compound is typically prepared via a precipitation reaction between a soluble calcium salt and a soluble sulfite salt.[3][4] This method offers excellent control over stoichiometry and purity.

Section 2: Physical and Structural Properties

The macroscopic properties of a compound are a direct consequence of its microscopic structure. Anhydrous this compound is a white, odorless solid, typically in the form of a powder or crystals.[1]

Crystalline Structure

X-ray crystallography reveals that anhydrous this compound possesses a complex polymeric structure.[1] A key feature confirmed by these studies is that the sulfite anion (SO₃²⁻) adopts a pyramidal geometry, consistent with VSEPR theory for an AX₃E₁ system.[1] In the crystal lattice, the calcium cations (Ca²⁺) exhibit high coordination numbers, bonding to oxygen atoms from multiple sulfite anions. This extensive network of ionic bonds contributes to the compound's low solubility and thermal stability.

Tabulated Physical Data

For ease of reference, the primary physical constants for anhydrous this compound are summarized in the table below.

| Property | Value | Notes |

| Appearance | White solid/powder | [1] |

| Melting Point | 600 °C (1112 °F) | This is more accurately a decomposition temperature.[1][5] |

| Density | ~3.01 g/cm³ | [5] |

| Refractive Index | 1.590, 1.595, 1.628 | [5] |

Section 3: Solubility Characteristics

The solubility of anhydrous this compound is a critical parameter for its application in both industrial and laboratory settings.

Aqueous Solubility

Anhydrous this compound is characterized by its very low solubility in water.

-

Quantitative Value: 4.3 mg/100 mL at 18 °C.[1]

-

Solubility Product (Ksp): While most Ksp values are reported for the hemihydrate form (Ksp ≈ 3.1 x 10⁻⁷), they underscore the compound's insoluble nature.[1][6]

The measurement of this compound's solubility can be challenging due to its strong tendency to form supersaturated solutions and the potential for oxidation to the more soluble calcium sulfate.[6]

Solubility in Other Media

-

Acids: this compound is soluble in acids. This is not a simple dissolution process but a chemical reaction, which is discussed in Section 4.2.

-

Alcohols: It is reported to be soluble in alcohols.

-

Aqueous Solutions: The solubility is significantly affected by pH, increasing in both acidic and alkaline conditions away from a minimum at approximately pH 8.5.[6] The presence of sugars, such as sucrose and glucose, has also been shown to increase its solubility.[6]

Section 4: Chemical Stability and Reactivity

Anhydrous this compound is stable under normal ambient conditions but undergoes distinct chemical transformations under specific stimuli, such as high temperature or the presence of acids.[2]

Thermal Decomposition

The thermal decomposition of anhydrous this compound is a multi-stage process that occurs at elevated temperatures. Understanding this pathway is crucial for high-temperature applications and for interpreting results from thermal analysis techniques like TGA.

-

~600 °C: The initial decomposition begins, yielding calcium oxide (CaO) and sulfur dioxide (SO₂) gas.[7][8]

-

Reaction: CaSO₃(s) → CaO(s) + SO₂(g)

-

-

~680 °C: A disproportionation reaction begins to occur concurrently, where this compound is simultaneously oxidized and reduced to form calcium sulfate (CaSO₄) and calcium sulfide (CaS).[7][8]

-

Reaction: 4CaSO₃(s) → 3CaSO₄(s) + CaS(s)

-

-

~780 °C: The solid-state products from the second stage react, leading to further decomposition.[7][8]

-

Reaction: 3CaSO₄(s) + CaS(s) → 4CaO(s) + 4SO₂(g)

-

Reactivity with Acids

A defining characteristic of all metal sulfites is their reaction with acids to liberate sulfur dioxide gas. This reaction is vigorous and forms the basis for a key safety warning.

-

Reaction: CaSO₃(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂O(l) + SO₂(g)

-

Safety Implication: Due to the toxic nature of SO₂ gas, this reaction is designated with the supplemental EU hazard statement EUH031: "Contact with acids liberates toxic gas".[2] Therefore, this compound must never be stored or mixed with acidic materials without proper ventilation and safety precautions.

Oxidation to Calcium Sulfate

This compound can be readily oxidized to calcium sulfate, a more stable sulfur compound. This transformation is fundamental to the industrial production of synthetic gypsum from FGD processes.

-

Reaction: 2CaSO₃(s) + O₂(g) → 2CaSO₄(s)

This oxidation can also occur slowly in the presence of atmospheric oxygen, which is a consideration for the long-term storage and analytical characterization of this compound samples.

Section 5: Experimental Characterization Protocols

The validation of physicochemical properties relies on robust and reproducible experimental methods. This section provides detailed protocols for two key analytical techniques, explaining the causality behind the procedural choices to ensure a self-validating system.

Protocol: Determination of Content by Permanganate Titration

Principle: This protocol utilizes a direct redox titration. In an acidic medium, potassium permanganate (KMnO₄), a strong oxidizing agent with a distinct purple color, oxidizes sulfite (SO₃²⁻) to sulfate (SO₄²⁻). The permanganate is reduced to the colorless manganese(II) ion (Mn²⁺). The endpoint is reached when all sulfite has been consumed, and the first drop of excess permanganate imparts a persistent pink color to the solution.

Causality and Self-Validation: This method is chosen for its directness and clear visual endpoint, minimizing ambiguity. The stoichiometry of the reaction is well-defined (2 moles of MnO₄⁻ react with 5 moles of SO₃²⁻), providing a reliable basis for calculation. The use of a standardized titrant and precise volumetric measurements ensures accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the anhydrous this compound sample and transfer it to a 250 mL Erlenmeyer flask.[9]

-

Digestion: Add 50 mL of deionized water followed by the slow, careful addition of 20 mL of 1 M sulfuric acid while swirling the flask. This step must be performed in a fume hood as SO₂ will be liberated. Gently heat the mixture to ensure complete dissolution of the this compound.[9]

-

Titration: While the solution is still warm (approx. 60-80°C), titrate with a standardized 0.1 N potassium permanganate solution from a burette. Add the permanganate dropwise with constant swirling.[9]

-

Endpoint Determination: The endpoint is the first appearance of a faint, persistent pink color that lasts for at least 30 seconds.

-

Calculation: Calculate the mass of this compound in the sample based on the volume of KMnO₄ solution consumed and the balanced redox equation.[9]

Protocol: Analysis of Thermal Stability by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for studying the decomposition of anhydrous this compound, as each decomposition step described in Section 4.1 is associated with a specific mass loss (due to the evolution of SO₂ gas).

Causality and Self-Validation: This protocol is inherently self-validating. The experimental mass loss percentages measured at different temperature ranges can be directly compared to the theoretical mass losses calculated from the stoichiometries of the decomposition reactions. A close match between experimental and theoretical values provides strong evidence for the proposed decomposition pathway. The use of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidative side reactions, ensuring that only the thermal decomposition is observed.[7][8]

Section 6: Safety and Handling

While anhydrous this compound is not classified as a hazardous substance under GHS, prudent laboratory practices are essential for safe handling.[2]

-

Hazard Identification: The primary hazard is the liberation of toxic sulfur dioxide gas upon contact with acids (EUH031).[2] Inhalation of dust may cause respiratory irritation.[10]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid generating dust.[2] Ground equipment to prevent static discharge.[2]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[11][12] Crucially, store away from incompatible materials, especially acids.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[2][11][13] If dust exposure is likely, use a particulate filter respirator (e.g., NIOSH N95).[2]

Conclusion

Anhydrous this compound is a compound with a rich and complex set of physicochemical properties. Its low aqueous solubility, distinct multi-stage thermal decomposition pathway, and characteristic reactivity with acids are its defining features. A thorough understanding of these properties, validated through robust analytical protocols such as titration and thermogravimetric analysis, is essential for its safe handling and effective utilization in scientific research and industrial processes. This guide provides the foundational knowledge and experimental framework necessary for professionals working with this important chemical.

References

- Wikipedia. This compound. [Link]

- Chemos GmbH & Co.KG.

- Lutz, H.D. (1983). This compound.

- Sciencemadness Wiki. This compound. [Link]

- NJ.gov. CALCIUM HYROGEN SULFITE HAZARD SUMMARY. [Link]

- Matsuzaki, R., et al. (1978). The Thermal Decomposition Process of this compound. Semantic Scholar. [Link]

- Matsuzaki, R., et al. The Thermal Decomposition Process of this compound. Scilit. [Link]

- PrepChem.com. Synthesis of this compound. [Link]

- YouTube. Making this compound. [Link]

- Google Patents.

- Cohen-Hyams, T., et al. (1976). Solubility of this compound.

- Google Patents. CN105352945A - ICP analysis method of calcium sulfate and this compound in desulfurized gypsum.

- YouTube.

- PubChem. This compound | CaO3S | CID 10154041. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemos.de [chemos.de]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. The Thermal Decomposition Process of this compound | Semantic Scholar [semanticscholar.org]

- 8. scilit.com [scilit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. nj.gov [nj.gov]

- 13. echemi.com [echemi.com]

A Technical Guide to the Solubility of Calcium Sulfite in Acidic Solutions

This guide provides a comprehensive technical examination of the solubility characteristics of calcium sulfite (CaSO₃), with a specific focus on its behavior in acidic environments. The principles and methodologies detailed herein are intended for researchers, chemists, and professionals in fields such as pharmaceuticals, environmental science, and industrial process chemistry where the dissolution of sparingly soluble salts is a critical parameter.

Introduction: The Chemical Identity and Significance of this compound

This compound is an inorganic compound, the calcium salt of sulfurous acid. It is most commonly encountered as a white solid in its hydrated forms, primarily the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O).[1][2][3] While sparingly soluble in pure water, its solubility profile is dramatically altered by changes in pH. This property is of paramount importance in numerous industrial and environmental processes, most notably in flue gas desulfurization (FGD) systems, where calcium-based slurries are used to capture sulfur dioxide (SO₂) emissions, producing this compound as an intermediate product.[3] A thorough understanding of its solubility is crucial for process optimization, preventing scaling, and controlling product purity.

The Fundamental Chemistry of this compound Dissolution

The solubility of this compound is governed by a series of coupled chemical equilibria. Its behavior in acidic solutions is a classic illustration of Le Chatelier's Principle, where the product of a primary equilibrium is consumed in a subsequent reaction, thereby driving the initial reaction forward.

Intrinsic Solubility in Aqueous Media

In pure water, this compound establishes a simple dissolution equilibrium. The solid salt dissociates into its constituent ions, calcium (Ca²⁺) and sulfite (SO₃²⁻), until the solution is saturated.

Equilibrium Reaction: CaSO₃(s) ⇌ Ca²⁺(aq) + SO₃²⁻(aq)

This equilibrium is quantified by the Solubility Product Constant (Ksp). The reported pKsp for this compound is approximately 7.17, corresponding to a Ksp of roughly 6.8 x 10⁻⁸.[4] Other studies have reported Ksp values in the range of 3.7 x 10⁻⁷ to 4.4 x 10⁻⁷, highlighting the experimental challenges in its determination due to the tendency to form supersaturated solutions and the existence of different hydrates.[1]

The Role of Acidity: Protonation of the Sulfite Anion

The sulfite ion (SO₃²⁻) is the conjugate base of the weak acid, bisulfite (HSO₃⁻), which itself is the conjugate base of sulfurous acid (H₂SO₃). In the presence of an acid (a source of H⁺ ions), the sulfite ions are protonated, leading to a cascade of subsequent equilibria.[5]

Protonation Equilibria:

-

SO₃²⁻(aq) + H⁺(aq) ⇌ HSO₃⁻(aq)

-

HSO₃⁻(aq) + H⁺(aq) ⇌ H₂SO₃(aq)

These reactions are governed by the acid dissociation constants (Ka) of sulfurous acid. The apparent pKa values for sulfurous acid are approximately pKa₁ = 1.81-1.9 and pKa₂ = 7.0-7.2.[6][7]

The addition of acid to a saturated this compound solution consumes the free sulfite ions (SO₃²⁻). According to Le Chatelier's Principle, this removal of a product ion from the primary dissolution equilibrium (Section 2.1) causes the equilibrium to shift to the right. Consequently, more solid this compound dissolves to replenish the sulfite ions being consumed, leading to a significant increase in the overall solubility of the salt.[1][8][9]

Diagram: Chemical Equilibria in Acidic Dissolution

The interplay of these reactions is visualized below. The addition of H⁺ pulls the equilibrium from the sparingly soluble solid towards the highly soluble protonated species.

Caption: Equilibria governing this compound solubility in the presence of acid.

Quantitative Impact of pH on Solubility

The total molar solubility (S) of this compound is defined by the concentration of dissolved calcium ions, S = [Ca²⁺]. This is also equal to the sum of the concentrations of all dissolved sulfite-containing species.

S = [Ca²⁺] = [SO₃²⁻] + [HSO₃⁻] + [H₂SO₃]

By combining the Ksp and Ka expressions, the solubility can be expressed as a function of the hydrogen ion concentration, [H⁺]:

S = √ (Ksp * (1 + [H⁺]/Ka₂ + [H⁺]²/ (Ka₁*Ka₂)))

This equation mathematically demonstrates that as the pH decreases ([H⁺] increases), the term in the parenthesis grows, resulting in a direct and significant increase in the total solubility (S).

Table 1: Theoretical Solubility of this compound at Various pH Values

This table illustrates the profound effect of pH on the solubility of CaSO₃ at 25°C, using representative equilibrium constants (Ksp = 6.8 x 10⁻⁸, pKa₁ = 1.81, pKa₂ = 7.2).

| pH | [H⁺] (M) | Predominant Sulfite Species | Calculated Solubility (mol/L) | Solubility (g/L) |

| 9.0 | 1.0 x 10⁻⁹ | SO₃²⁻ | 3.1 x 10⁻⁴ | 0.037 |

| 7.2 | 6.3 x 10⁻⁸ | SO₃²⁻ / HSO₃⁻ (equal) | 3.7 x 10⁻⁴ | 0.044 |

| 6.0 | 1.0 x 10⁻⁶ | HSO₃⁻ | 1.0 x 10⁻³ | 0.120 |

| 4.0 | 1.0 x 10⁻⁴ | HSO₃⁻ | 1.0 x 10⁻² | 1.201 |

| 2.0 | 1.0 x 10⁻² | HSO₃⁻ / H₂SO₃ | 8.3 x 10⁻² | 9.972 |

| 1.0 | 1.0 x 10⁻¹ | H₂SO₃ | 2.6 x 10⁻¹ | 31.23 |

Note: Calculations are illustrative and assume ideal solution behavior. Actual solubilities may vary based on ionic strength and temperature.

Experimental Protocol for Solubility Determination

A robust and reliable method for quantifying the solubility of this compound in a given acidic medium is essential for research and quality control. The following protocol outlines a self-validating system using complexometric titration.

Materials and Reagents

-

This compound hemihydrate (CaSO₃·½H₂O), high purity

-

Standardized 0.01 M EDTA (ethylenediaminetetraacetic acid, disodium salt) solution

-

pH Buffers (e.g., acetate for pH 4-5, citrate for pH 2-3)

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

0.45 µm syringe filters

-

Class A volumetric glassware

Step-by-Step Methodology

-

System Equilibration:

-

Add an excess amount of solid this compound (~2-3 g) to 100 mL of the desired acidic buffer solution in a sealed flask. The excess solid ensures that the resulting solution will be saturated.

-

Place the flask in a constant temperature water bath (e.g., 25.0 °C) and stir vigorously with a magnetic stirrer.

-

Allow the system to equilibrate for a minimum of 24-48 hours to ensure saturation is achieved.[10][11]

-

-

Sample Preparation:

-

After equilibration, cease stirring and allow the excess solid to settle for 1-2 hours at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.45 µm filter and dispense the clear, filtered saturated solution into a clean, dry beaker. This step is critical to remove any undissolved particulates.

-

-

Complexometric Titration (Determination of [Ca²⁺]):

-

Accurately pipette a known volume (e.g., 10.00 mL) of the filtered saturated solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water.

-

Add 2-3 mL of the pH 10 ammonia buffer to raise the pH, which is necessary for the indicator and EDTA to function correctly.

-

Add 2-3 drops of Eriochrome Black T indicator. The solution should turn a wine-red color.

-

Titrate the sample with the standardized 0.01 M EDTA solution. The endpoint is reached when the solution color changes sharply from wine-red to a distinct sky blue. Record the volume of EDTA used.

-

Repeat the titration with at least two additional aliquots of the saturated solution to ensure precision.

-

-

Calculation of Solubility:

-

The reaction between Ca²⁺ and EDTA is 1:1. The molarity of calcium ions, and thus the solubility (S) of CaSO₃, can be calculated using the formula: S (mol/L) = (M_EDTA × V_EDTA) / V_sample

-

M_EDTA = Molarity of the standardized EDTA solution

-

V_EDTA = Volume of EDTA used at the endpoint (in L)

-

V_sample = Volume of the filtered CaSO₃ solution taken for titration (in L)

-

-

Diagram: Experimental Workflow for Solubility Measurement

Caption: Workflow for determining this compound solubility via EDTA titration.

Additional Factors Influencing the System

While pH is the dominant factor, other variables can impact the solubility of this compound and should be considered in precise experimental design:

-

Temperature: The solubility of this compound generally decreases with increasing temperature.[1][9]

-

Ionic Strength: The presence of other non-reacting ions in solution (e.g., from NaCl) can affect activity coefficients and slightly alter the measured solubility.[1]

-

Oxidation: Sulfite is susceptible to oxidation to sulfate (SO₄²⁻), especially in the presence of dissolved oxygen. The resulting calcium sulfate (gypsum) is much less soluble than this compound in acidic solutions and can precipitate, forming solid solutions with CaSO₃ and complicating the equilibrium analysis.[3][12][13]

Conclusion

The solubility of this compound is not a static value but a dynamic property highly dependent on the chemical environment. It is sparingly soluble in neutral or alkaline water but exhibits a dramatic and quantifiable increase in solubility under acidic conditions. This behavior is dictated by the protonation of the sulfite anion, which effectively pulls the dissolution equilibrium forward. For professionals in drug development, environmental remediation, and chemical processing, a firm grasp of these underlying principles and the experimental means to measure them is indispensable for controlling processes, ensuring product quality, and predicting the fate of these compounds in various systems.

References

- Lutz, H.D. (1983). Solubility of this compound.

- Guthrie, J. P. (1979). Tautomeric equilibria and pKa values for 'sulfurous acid' in aqueous solution: a thermodynamic analysis. Canadian Journal of Chemistry, 57(4), 454-457.

- University Lecture Notes. (n.d.). Acids and Bases.

- VMINTEQ Database Reference. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

- Wikipedia. (n.d.). Sulfurous acid. [Link]

- Sano, H. (1974). Solubility of this compound. Osaka Kogyo Gijutsu Shikensho Kiho, 25, 179-82.

- Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]

- Docsity. (2022). Solubility of this compound in Water and Aqueous Sulfurous Acid Solutions. [Link]

- Wikipedia. (n.d.). This compound. [Link]

- Tseng, C. H. P. (1983).

- University of Washington. (n.d.).

Sources

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. docsity.com [docsity.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. Sulfurous acid - Wikipedia [en.wikipedia.org]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. library.gwu.edu [library.gwu.edu]

- 8. echemi.com [echemi.com]

- 9. 10257-55-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. This compound hemihydrate dissolution and crystallization (Thesis/Dissertation) | OSTI.GOV [osti.gov]

A Technical Guide to the Synthesis of Gypsum from Calcium Sulfite: Principles, Protocols, and Characterization

Executive Summary

The transformation of calcium sulfite (CaSO₃) into calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is a critical process in various industrial applications, most notably in flue gas desulfurization (FGD) systems.[1][2][3] This conversion addresses the challenges posed by this compound sludge, which has poor settling and dewatering characteristics, transforming it into a stable, commercially valuable product.[4][5] High-purity synthetic gypsum is a sought-after raw material for manufacturing wallboard, cement, and for agricultural soil amendments.[6][7] This guide provides an in-depth exploration of the core chemical principles, critical process parameters, and detailed experimental protocols for the synthesis and characterization of high-quality gypsum from a this compound precursor. It is intended for researchers and chemical engineers seeking to understand and optimize this important industrial process.

Introduction: The Rationale for Gypsum Synthesis

Gypsum is a mineral with significant economic importance, primarily used in the construction industry for plaster and wallboard.[3][7] While naturally occurring gypsum is abundant, synthetic gypsum offers a sustainable alternative by repurposing industrial byproducts.[3] The most significant source of precursor material is this compound, generated in vast quantities by wet FGD "scrubbers" in coal-fired power plants.[1][3]

In these systems, limestone or lime slurry reacts with sulfur dioxide (SO₂) in the flue gas to produce this compound.[2] However, this compound sludge is thixotropic and difficult to dewater, making its disposal problematic and costly.[5][8] The process of forced oxidation converts this unstable sludge into crystalline gypsum, a material that is easily filtered to a stable, dry cake and has significant commercial value.[4][5][9] This not only mitigates a waste disposal issue but also creates a revenue stream, embodying a key principle of the circular economy.

Core Principles of Synthesis: The Oxidation Pathway

The conversion of this compound to gypsum is fundamentally an aqueous oxidation process. The overall chemical reaction appears straightforward, but the underlying mechanism is a complex, multi-step process involving free-radical intermediates.

Overall Chemical Reaction: CaSO₃ (s) + ½ O₂ (g) + 2H₂O (l) → CaSO₄·2H₂O (s)

This reaction is carried out in a slurry, where compressed air is bubbled through to provide the necessary oxygen.[1]

The Free-Radical Reaction Mechanism

The oxidation of sulfite ions (SO₃²⁻) in an aqueous solution does not occur through a direct molecular interaction with oxygen. Instead, it proceeds via a free-radical chain reaction, which can be significantly accelerated by catalysts.[10][11][12] The mechanism involves initiation, propagation, and termination steps. The presence of transition metal catalysts, such as manganese (Mn²⁺), dramatically enhances the rate of these reactions by facilitating the formation of radical species.[10][11][13]

Kinetics and Process Control

The actual reaction between dissolved oxygen and dissolved sulfite is rapid.[14] Therefore, the overall process rate is typically controlled by chemical kinetics at low reactant concentrations or by the mass transfer rate of oxygen from the gas phase into the liquid phase at higher concentrations.[10][12] The goal of process design is to overcome these kinetic and mass transfer limitations to achieve near-complete oxidation efficiently.

Critical Process Parameters and Their Mechanistic Impact

Optimizing the synthesis of gypsum requires precise control over several interconnected process parameters. Understanding the mechanistic role of each variable is key to achieving high purity and desirable crystal morphology.

| Parameter | Typical Range | Mechanistic Impact |

| pH | 4.0 - 5.5 | Controls the equilibrium between sulfite (SO₃²⁻) and bisulfite (HSO₃⁻). Lower pH favors bisulfite, which can influence the reaction pathway. Crucially, a lower pH increases the solubility of this compound, making more sulfite ions available in the solution for the oxidation reaction.[14][15][16][17] |

| Temperature | 50 - 80 °C | Increases the rate of chemical reactions and the dissolution rate of this compound.[15][18][19] Also influences crystal growth kinetics and the final morphology of the gypsum crystals.[20] |

| Oxygen Supply | >200% Stoichiometric Excess | Ensures that the reaction is not limited by the mass transfer of oxygen from the gas to the liquid phase. Methods include air sparging grids or mechanical agitators combined with air lances.[9][14] |

| Catalyst Conc. | 10⁻⁴ mol/L (Mn²⁺) | Manganese salts significantly increase the rate of the free-radical oxidation reaction.[10][11][18] At low concentrations of sulfite and catalyst, the reaction is controlled by chemical kinetics.[10][12] |

| Slurry Density | 4 - 8% solids | Affects reaction kinetics and mass transfer. Higher slurry concentrations can decrease the oxidation rate when using air as the oxidant, likely due to increased viscosity and hindered gas dispersion.[18] |

Controlling Gypsum Crystal Morphology

The physical shape and size of the gypsum crystals are paramount for downstream processing and final product quality. Well-formed, larger crystals are easier to dewater and wash, resulting in a purer product with low moisture content.[4][5] In contrast, fine or irregularly shaped crystals can lead to poor filtration and handling properties.

-

Supersaturation: This is a primary driver for crystallization. Controlling the rate of oxidation helps manage the level of supersaturation, which in turn influences whether growth occurs on existing crystals or new nuclei are formed.

-

Seeding: The addition of existing gypsum crystals ("seeds") provides a surface for new crystal growth, which can lead to larger, more uniform particles.[18]

-

Impurities and Additives: The presence of certain ions or organic molecules in the slurry can inhibit or promote growth on specific crystal faces, thereby altering the crystal habit. For example, chelating agents can be used to control the growth rate in specific directions.[21] The typical morphology can range from prismatic or tabular crystals to more elongated, needle-like shapes, depending on the conditions.[15][20][22]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a procedure for the controlled synthesis of gypsum from this compound hemihydrate in a laboratory setting.

Materials and Reagents

-

This compound Hemihydrate (CaSO₃·½H₂O)

-

Deionized Water

-

Sulfuric Acid (H₂SO₄), 1 M solution

-

Manganese (II) Sulfate Monohydrate (MnSO₄·H₂O)

-

Compressed Air or Oxygen Cylinder with flowmeter

-

Filtration apparatus (Buchner funnel, filter paper)

-

Drying oven

Equipment Setup

-

1 L Jacketed Glass Reactor

-

Overhead Mechanical Stirrer

-

Temperature-controlled water bath/circulator

-

pH meter and probe

-

Gas sparging tube

Step-by-Step Procedure

-

Slurry Preparation: Add 50 g of this compound Hemihydrate to 950 mL of deionized water in the reactor to create a ~5% solids slurry.

-

Catalyst Addition: Add Manganese (II) Sulfate to achieve a final concentration of approximately 10⁻⁴ mol/L.

-

Temperature Control: Begin stirring at 300 RPM and set the circulating bath to heat the reactor contents to 60 °C.

-

pH Adjustment: Once the temperature has stabilized, slowly add 1 M sulfuric acid to adjust the slurry pH to 4.5. Monitor the pH continuously.[15]

-

Initiate Oxidation: Insert the gas sparging tube below the liquid surface and begin bubbling air through the slurry at a rate of 1-2 L/min. This is the start of the forced oxidation.

-

Reaction Monitoring: Continue the reaction for 2-4 hours. The slurry may change in appearance as the finer this compound particles are converted to larger gypsum crystals. Maintain the pH at 4.5 by adding sulfuric acid as needed.

-

Product Recovery: Stop the airflow and heating. Filter the slurry using a Buchner funnel.

-

Washing: Wash the filter cake with three portions of 100 mL deionized water to remove any soluble impurities.

-

Drying: Dry the recovered gypsum solids in an oven at 45-50 °C overnight. A higher temperature risks dehydrating the gypsum to hemihydrate (plaster of Paris).

-

Characterization: Analyze the dried product for phase purity and morphology.

Characterization and Quality Control

Thorough characterization is essential to validate the success of the synthesis and to ensure the product meets specifications for its intended application.

| Technique | Parameter Measured | Expected Result for High-Quality Gypsum |

| X-Ray Diffraction (XRD) | Crystalline Phase Composition | Dominant peaks corresponding to Calcium Sulfate Dihydrate (CaSO₄·2H₂O). Absence or minimal presence of this compound Hemihydrate peaks.[16][23] |

| Thermogravimetric Analysis (TGA) | Water of Hydration | A distinct weight loss step of ~20.9% occurring between 100-200 °C, corresponding to the two water molecules in the dihydrate form.[23][24] |

| Scanning Electron Microscopy (SEM) | Crystal Morphology & Size | Observation of well-defined, uniform crystals (e.g., prismatic or tabular). Provides visual confirmation of crystal habit and size distribution.[18][22] |

| Gravimetric Analysis | Free Moisture & Purity | Determination of residual water content after drying. Can also be used to quantify purity through wet chemical methods (e.g., ASTM C471M).[25][26] |

Conclusion

The conversion of this compound to gypsum via forced oxidation is a well-established and scientifically robust process that transforms an industrial waste stream into a valuable product. Success hinges on a deep understanding of the underlying free-radical chemistry and the meticulous control of key parameters—namely pH, temperature, oxygen supply, and catalysis. By optimizing these variables, it is possible to control not only the reaction efficiency but also the final crystal morphology, which is critical for product quality and handleability. The protocols and analytical methods described in this guide provide a comprehensive framework for researchers and engineers to synthesize, validate, and optimize high-purity gypsum for a variety of demanding applications.

References

- Hoffman & Lamson. (n.d.). Forced Air Oxidation In Wet FGD.

- Bullock, R. (2004). FGD Forced Oxidation Mechanism: A Pilot Plant Case Study. University of Kentucky.

- Battelle. (n.d.). Biogeochemical Conversion of this compound into Gypsum in Flue Gas Desulfurization Waste.

- USA Gypsum. (n.d.). FGD Gypsum Production Process.

- Wu, X., Wu, Z., & Wang, D. (2004). Catalytic oxidation of this compound in solution/aqueous slurry. Journal of Environmental Sciences, 16(5), 723-727.

- Wu, X., Wu, Z., & Wang, D. (2004). Catalytic oxidation of this compound in solution/aqueous slurry. Journal of Environmental Sciences.

- University of Wisconsin–Madison. (n.d.). UG-Mat FGD Scrubber Material. Recycled Materials Resource Center.

- Lancia, A., Musmarra, D., & Pepe, F. (1997). Calcium Bisulfite Oxidation Rate in the Wet Limestone-Gypsum Flue Gas Desulfurization Process. Industrial & Engineering Chemistry Research, 36(1), 193-198.

- Babcock & Wilcox. (n.d.). Limestone Forced Oxidation System Upgrades.

- Chojnacki, A., & Wójcik, W. (1982). Oxidation of calcium sulphite in suspension. Environment Protection Engineering, 8(1), 31-39.

- Selmeczi, J. G. (1977). U.S. Patent No. US4024220A. Google Patents.

- Gorog, J. P., & Cioffi, P. L. (2001). Canadian Patent No. CA2336436C. Google Patents.

- Tianjin Sunward. (n.d.). FGD Flue Gas Desulfurization Gypsum Supplier.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- Hindustan Alcox Limited. (n.d.). Flue Gas Desulfurised (FGD) Gypsum.

- FEECO International. (n.d.). 6 Facts about Synthetic Gypsum.

- Wikipedia. (n.d.). Calcium bisulfite.

- Wu, X., Wu, Z., & Wang, D. (2004). Catalytic oxidation of this compound in solution/aqueous slurry. ResearchGate.

- Li, S., et al. (2015). Kinetics analysis of oxidation process of this compound in flue gas desulfurization technology. ResearchGate.

- WTW Americas. (n.d.). Planning for FGD Gypsum Production: A Comprehensive Guide.

- Nanbei Instrument. (2024). Technical Guide for Analyzing and Measuring the Three-Phase Composition of Gypsum. Retrieved from [Link] strument.com/blog/technical-guide-for-analyzing-and-measuring-the-three-phase-composition-of-gypsum_n213

- Innogyps. (n.d.). What is Gypsum Phase Analysis and Why is it Important?.

- Wang, Y., et al. (2022). High-Efficiency Purification and Morphology Regulation of CaSO4·2H2O Crystals from Phosphogypsum. MDPI.

- Li, Z., et al. (2022). Catalytic Oxidation and Desulfurization of Calcium-Hydroxide Gypsum Wet Flue Gas Using Modified MIL-53(Fe). MDPI.

- ASTM International. (2024). Standard Test Methods for Chemical Analysis of Gypsum and Gypsum Products (Metric).

- FAO. (n.d.). Laboratory Methods for Analysing Gypsiferous Soils.

- Porta, J. (1998). Methodologies for the analysis and characterization of gypsum in soils: A review. ResearchGate.

- Li, Y., et al. (2013). This compound Oxidation and Crystal Growth in the Process of Calcium Carbide Residue to Produce Gypsum. ResearchGate.

- Van Driessche, A. E. S., et al. (2011). The growth morphology of gypsum crystals: an experimental study. ResearchGate.

- Wang, J., & Niu, D. (2018). Influence of pH on the formation of gypsum in cement materials during sulfate attack. ResearchGate.

- Wang, S., et al. (2016). Study On Oxidation of this compound in Wet Sintering Flue Gas Desulphurization Process. ResearchGate.

- Massaro, F. R., et al. (2011). Gypsum crystals formed from (CaCl 2 ⋅2H 2 O + Na 2 SO 4 ) solutions. ResearchGate.

- Li, Z., et al. (2022). Catalytic Oxidation and Desulfurization of Calcium-Hydroxide Gypsum Wet Flue Gas Using Modified MIL-53(Fe). PSE Community.

- Al-Jumaily, A. (2020). Gypsum PRODUCTION STEPS CALCINATION. SlideShare.

- Makhnitskaya, O., et al. (2022). Structurally controlled synthesis of calcium sulphate dihydrate from industrial wastes of spent sulphuric acid and limestone. University of Limerick.

- Sirokman, G. (2014). SEM images of gypsum crystals synthesized at 90 °C from sulphuric acid... ResearchGate.

- Erriguible, A., et al. (2011). Semi-batch crystallization of gypsum from calcite and sulfuric acid. ResearchGate.

- Liu, Z., et al. (2017). Effect of PH on the Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with the Hydrothermal Method. ResearchGate.

- Amjad, Z. (2001). Kinetic and Morphological Investigation of Calcium Sulfate Dihydrate (Gypsum) Scale Formation on Heat Exchanger Surfaces in the Presence of Inhibitors. ResearchGate.

Sources

- 1. FGD Gypsum Production Process - Gypsum Association [gypsum.org]

- 2. FGD Flue Gas Desulfurization Gypsum Supplier - Tianjin Sunward [tjsunward.com]

- 3. feeco.com [feeco.com]

- 4. hoffmanandlamson.com [hoffmanandlamson.com]

- 5. UG-Mat FGD Scrubber Material | Recycled Materials Resource Center [rmrc.wisc.edu]

- 6. battelle.org [battelle.org]

- 7. Flue Gas Desulfurised (FGD) Gypsum [alcox-steel.com]

- 8. dbc.wroc.pl [dbc.wroc.pl]

- 9. B&W Learning Center Articles » Babcock & Wilcox [babcock.com]

- 10. Catalytic oxidation of this compound in solution/aqueous slurry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic oxidation of this compound in solution/aqueous slurry. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Oxidation and Desulfurization of Calcium-Hydroxide Gypsum Wet Flue Gas Using Modified MIL-53(Fe) [mdpi.com]

- 14. uknowledge.uky.edu [uknowledge.uky.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Technical Guide for Analyzing and Measuring the Three-Phase Composition of Gypsum - Oreate AI Blog [oreateai.com]

- 25. What is Gypsum Phase Analysis and Why is it Important? [innogyps.com]

- 26. store.astm.org [store.astm.org]

"natural occurrence and mineralogy of hannebachite"

An In-depth Technical Guide to the Natural Occurrence and Mineralogy of Hannebachite

Abstract

Hannebachite (CaSO₃·0.5H₂O) is a rare calcium sulfite hemihydrate mineral, offering unique insights into low-temperature geochemical processes within specific volcanic environments. This guide provides a comprehensive technical overview of its mineralogy, crystallography, natural occurrences, and paragenesis. We synthesize data to explain the specific geochemical conditions requisite for its formation, rooted in the chemistry of its silica-undersaturated, calcium-rich host rocks. Furthermore, this document outlines the standard analytical methodologies for the definitive identification and characterization of hannebachite, serving as a critical resource for researchers in mineralogy, geochemistry, and materials science.

Introduction to Hannebachite

Hannebachite is a very rarely occurring mineral belonging to the sulfite class.[1] It was first discovered in the Hannebacher Ley quarry in the Eifel volcanic region of Germany and was officially recognized as a distinct mineral species in 1983.[1] Its chemical formula is Ca₂(SO₃)₂·H₂O, or more commonly written as CaSO₃·0.5H₂O, identifying it as a hydrated this compound.[1] The significance of hannebachite lies in its unusual composition; sulfite minerals are uncommon in nature because the sulfite ion (SO₃²⁻) is an intermediate in the sulfur oxidation series and is typically oxidized to the more stable sulfate ion (SO₄²⁻). Its preservation points to specific, localized geochemical conditions, namely a reducing environment or rapid sequestration following formation.

Mineralogy and Physicochemical Properties

A precise understanding of hannebachite's properties is fundamental to its identification and to deciphering its formation history.

Chemical Composition

The idealized chemical formula for hannebachite is CaSO₃·0.5H₂O.[2] Electron microprobe analyses from the type locality confirm a composition dominated by CaO and SO₂, with water content determined by thermogravimetric analysis (TGA).[2] The presence of the sulfite group is confirmed by infrared spectroscopy.[2]

Crystallography and Structure

Hannebachite crystallizes in the orthorhombic crystal system, belonging to the dipyramidal class (2/m 2/m 2/m).[2][3] The crystal structure consists of chains of edge-sharing calcium polyhedra which are decorated by pyramidal (SO₃) groups.[4] This arrangement is what defines its crystallographic parameters and physical properties.

Physical and Optical Properties

Hannebachite typically develops as colorless to white, thin, bladed crystals, often forming spray-like aggregates.[2] The crystals are transparent with a vitreous (glass-like) luster.[2][3] Upon exposure to humid air, specimens may develop a milky-white appearance.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | CaSO₃ · 0.5H₂O | [2] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pbna | [2] |

| Cell Parameters | a=6.473 Å, b=9.782 Å, c=10.646 Å | [2][3] |

| Color | Colorless, turns milky white in air | [2][3] |

| Luster | Vitreous | [2][3] |

| Streak | White | [2] |

| Hardness (Mohs) | ~3.5 | [2][3] |

| Cleavage | Perfect on {110} | [2] |

| Density | 2.52 g/cm³ (measured) | [2][3] |

| Optical Class | Biaxial (+) | [2] |

| Refractive Indices | nα=1.596, nβ=1.600, nγ=1.634 | [2][3] |

Natural Occurrence and Geologic Environment

The formation of hannebachite is restricted to a highly specific and uncommon geological setting.

Geological Setting: Volcanic Host Rocks

Hannebachite is almost exclusively found lining cavities and vesicles within blocks of melilite-nepheline-leucitite lavas.[2][3][5] These are rare, silica-undersaturated, ultrapotassic volcanic rocks.[1] Geochemically, these lavas are characterized by high concentrations of calcium (CaO) and alkalis (Na₂O, K₂O) and low silica (SiO₂) content.[1] This unique bulk composition is the primary control on the mineral assemblage that forms, providing an abundance of calcium ions necessary for the formation of hannebachite and associated calcium-bearing minerals.

Proposed Formation Mechanism

The formation of hannebachite is believed to be a late-stage, low-temperature process within the volcanic host rock. The mechanism can be described by the following sequence:

-

Vesicle Formation : During the eruption and cooling of the melilite-nepheline-leucitite magma, dissolved volcanic gases exsolve to form bubbles (vesicles or cavities) within the solidifying lava.

-

Sulfur Source : Magmatic gases, rich in sulfur dioxide (SO₂), are trapped within these cavities or percolate through the rock mass during cooling.[6]

-

Precipitation : In the post-eruption, low-temperature hydrothermal or deuteric stage, these sulfur-rich gases interact with calcium-rich fluids or the host rock itself. The calcium-rich nature of the host rock provides the necessary cations for precipitation.[1] Hannebachite precipitates directly onto the cavity walls under conditions that prevent the immediate oxidation of sulfite to sulfate.

It is considered a primary mineral in this setting, meaning it formed directly from these late-stage fluids rather than as an alteration product of a precursor mineral.[3]

Associated Mineral Assemblage

Hannebachite is never found in isolation. It is part of a characteristic suite of low-temperature secondary minerals that also precipitate in the volcanic cavities. This paragenesis provides further evidence of the geochemical conditions. Common associated minerals include:

The presence of carbonates and sulfates alongside the sulfite suggests a fluctuating redox environment within the cavities. The zeolites and thaumasite are indicative of low-temperature hydrothermal alteration of the silica-poor host rock.

Documented Global Occurrences

Hannebachite remains a very rare mineral with only about 15 documented locations worldwide.[1] Key localities include:

-

Germany : The type locality at Hannebacher Ley, Spessart, Brohltal, Eifel, Rhineland-Palatinate. It is also found at other sites in the Eifel volcanic field, such as the Kalem volcano.[1][2][5]

-

Austria : Found at the Stradner Kogel in Styria, which is known for producing exceptional crystals, and at an old slag locality in Waitschach, Carinthia.[1]

-

Other Locations : Occurrences have also been noted in France, Canada, Poland, Hungary, and Russia.[1]

Methodologies for Identification and Characterization

The definitive identification of hannebachite requires a combination of analytical techniques due to its rarity and resemblance to other white, acicular minerals.

Petrographic Analysis (Optical Mineralogy)

-

Objective : To observe the mineral's optical properties and its relationship with associated minerals.

-

Methodology :

-

Prepare a polished thin section of the host rock containing the vesicle-filling minerals.

-

Using a petrographic microscope, observe the sample under plane-polarized and cross-polarized light.

-

Identify hannebachite based on its low relief, colorless nature, high birefringence, and biaxial positive character.[2] Note its bladed crystal habit and association with other minerals in the cavity.

-

X-ray Diffraction (XRD)

-

Objective : To obtain a definitive identification by analyzing the mineral's crystal structure.

-

Methodology :

-

Carefully extract a pure sample of the suspected hannebachite crystals under a microscope.

-

Grind the sample into a fine powder.

-

Mount the powder on a sample holder and analyze using a powder X-ray diffractometer.

-

Compare the resulting diffraction pattern with the known standard pattern for hannebachite. Key diagnostic peaks are expected at d-spacings of 3.15 Å (100% intensity), 2.617 Å (90%), and 3.79 Å (80%).[2]

-

Chemical Analysis

-

Objective : To determine the elemental composition and confirm the chemical formula.

-

Methodology :

-

Use an Electron Probe Microanalyzer (EPMA) or a Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDS).

-

A polished section or a carbon-coated grain mount of the mineral is placed in the instrument.

-

An electron beam is focused on the mineral surface, and the emitted characteristic X-rays are measured to quantify the elemental composition (primarily Ca and S).

-

The results are used to calculate the empirical formula, which should correspond to CaSO₃ with the presence of water.

-

Conclusion

Hannebachite, CaSO₃·0.5H₂O, is a mineralogical rarity whose existence is tied to the specific geochemical environment of silica-undersaturated, calcium-rich volcanic rocks. Its formation as a late-stage, low-temperature precipitate within vesicles provides a window into the chemistry of magmatic fluids and deuteric alteration processes. The characteristic mineral assemblage of carbonates, sulfates, and zeolites that accompanies hannebachite is crucial for understanding the paragenetic sequence. Accurate identification relies on a multi-technique approach combining optical mineralogy, X-ray diffraction, and chemical analysis. Future research could focus on the stable isotope geochemistry of hannebachite's sulfur to further constrain the origin of the magmatic volatiles from which it forms.

References

- Hannebachit - Wikipedia. [Link]

- Hannebachite: Mineral information, data and localities.

- Hannebachite 2CaSO3 • H2O - Handbook of Mineralogy. [Link]

- Hentschel, G., Tillmanns, E., & Hofmeister, W. (1985). Hannebachite, natural calciumsulfite hemihydrate, CaSO3·1/2H2O.

- Hannebachite Mineral D

- Hannebachite | mineralogy.rocks. [Link]

- Hawthorne, F. C., et al. (2000). The Crystal Chemistry of Sulfate Minerals. Reviews in Mineralogy and Geochemistry, 40(1), 1–112.

- Suda, A., & Umeda, M. (2020).

- Oppenheimer, C., Scaillet, B., & Martin, R. S. (2011). Volcanic Sulfides and Outgassing. Elements, 7(2), 105-110. [Link]

- Sener, Z., & Gevrek, A. I. (2003). Mineralogy and Geochemistry of Melilite Leucitites, Balçıkhisar, Afyon (Turkey). Turkish Journal of Earth Sciences, 12(1), 43-56. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. Method development and validation for the determination of sulfites and sulfates on the surface of mineral atmospheric samples using reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. files.core.ac.uk [files.core.ac.uk]

"thermodynamic properties of calcium sulfite hydrates"

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Sulfite Hydrates

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing materials science, this guide offers a deep dive into the thermodynamic landscape of this compound hydrates. In many fields, from environmental remediation to the formulation of stable pharmaceutical compounds, a precise understanding of hydration states, phase transitions, and thermal stability is not merely academic—it is fundamental to process control, product efficacy, and safety. While this compound is most recognized for its role in industrial flue-gas desulfurization, the principles governing its behavior provide a powerful model system for understanding the complex thermodynamics of hydrated salts. This document moves beyond a simple recitation of facts to explain the causality behind its properties and the experimental choices required to characterize them, empowering you to apply these insights within your own critical work.

Introduction to this compound and Its Hydrated Forms

This compound (CaSO₃) is an inorganic salt that exists in several hydration states. These different forms, known as hydrates, incorporate a specific number of water molecules into their crystal structure. The primary crystalline forms are the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O).[1] A dihydrate (CaSO₃·2H₂O) is also known to exist.[2] These compounds are typically white solids and are most notably generated as an intermediate product in flue-gas desulfurization (FGD) systems, where sulfur dioxide is removed from the exhaust of fossil fuel combustion.[1][3][4]

The thermodynamic properties of these hydrates—their stability, solubility, and response to thermal stress—are of paramount importance. In FGD processes, these properties dictate the efficiency of SO₂ capture and the potential for subsequent oxidation to calcium sulfate (gypsum), a marketable byproduct.[1] For material scientists, understanding these thermodynamics is key to controlling crystallization and preventing scaling. For pharmaceutical scientists, the principles governing the hydration, phase stability, and dissolution of a simple inorganic salt like this compound are directly analogous to the challenges encountered with hydrated Active Pharmaceutical Ingredients (APIs) and excipients, where an unintended phase transition can drastically alter bioavailability and shelf life.

This guide provides a comprehensive examination of the structural, thermodynamic, and kinetic properties of this compound hydrates, grounded in established experimental evidence.

Crystalline Structure and Phase Stability

The specific hydrate that forms and remains stable is a function of the surrounding chemical environment, including temperature, pH, and ionic concentration.[3][4]

-

Known Hydrates: The most commonly encountered forms are the hemihydrate and tetrahydrate.[1] The dihydrate is also reported, with colorless hexagonal crystals that decompose around 100°C.[2]

-

Crystal Geometry: X-ray crystallography has revealed that the sulfite anion (SO₃²⁻) adopts a pyramidal geometry within the crystal lattice.[1] The structure of anhydrous this compound is a complex polymer. A notable feature is the formation of solid solutions, where the tetrahydrate can crystallize with calcium sulfate, representing an intermediate in the oxidation process to gypsum.[1] This mixed sulfite-sulfate consists of [Ca₃(SO₃)₂(H₂O)₁₂]²⁺ cations with either sulfite or sulfate anions.[1]

-

Phase Stability: The stability of this compound phases relative to calcium sulfate and calcium carbonate can be predicted using thermodynamic phase diagrams. These diagrams map the stable mineral forms under varying conditions, such as the partial pressures of CO₂ and SO₂ at a given temperature and pH.[5] The transition between these phases is a critical consideration in both geological and industrial settings.

Core Thermodynamic Data

A quantitative understanding of this compound hydrates requires knowledge of their fundamental thermodynamic parameters, which govern their behavior in solution and upon heating.

Solubility and Dissolution

The solubility of this compound is a critical parameter influencing its reaction kinetics. It is generally low but is significantly affected by environmental conditions.

-

Solubility in Water: Anhydrous this compound has a reported solubility of 4.3 mg/100 mL at 18°C.[1]

-

Solubility Product (Ksp): The Ksp for CaSO₃ is approximately 3.1 x 10⁻⁷.[1]

-

Influencing Factors: The dissolution and crystallization rates are strongly dependent on pH, temperature, and the presence of other ions.[6] For instance, the presence of dissolved sulfate can inhibit the crystal growth rate of this compound hemihydrate.[6][7]

The table below summarizes key thermodynamic values for this compound dihydrate.

| Property | Value | Units | Source |

| Molar Mass | 156.17 | g/mol | [2] |

| Decomposition Temperature | 100 | °C | [2] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -1753 | kJ/mol | [2] |

| Standard Molar Entropy (S⁰) | 184 | J/(mol·K) | [2] |

| Molar Heat Capacity (Cp) | 178.7 | J/(mol·K) | [2] |

Enthalpy and Gibbs Free Energy

Thermodynamic data such as the standard molar enthalpy of formation (ΔfH⁰) and standard molar entropy (S⁰) are essential for calculating the Gibbs free energy of formation (ΔfG⁰). These values determine the spontaneity of formation and the equilibrium position of reactions involving this compound hydrates. For the dihydrate, the standard molar enthalpy of formation is reported as -1753 kJ/mol.[2]

Thermal Behavior: Dehydration and Decomposition

The response of this compound hydrates to heat is characterized by a multi-stage process involving initial water loss (dehydration) followed by the chemical breakdown (decomposition) of the anhydrous salt at higher temperatures.

Dehydration

Upon heating, the water of crystallization is released. This is an endothermic process that can be precisely monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[8] For example, this compound dihydrate begins to lose its water molecules and fully dehydrates at approximately 100-150°C, forming the anhydrous salt.[2]

High-Temperature Decomposition

Once anhydrous, this compound undergoes a complex, multi-step decomposition at temperatures above 600°C. The exact reaction pathway and products depend on the temperature and the composition of the surrounding atmosphere (e.g., inert argon vs. reactive hydrogen).[9][10]

The primary decomposition reactions in an inert atmosphere are:

-

~600°C: Initial decomposition to calcium oxide and sulfur dioxide.[10][11][12] CaSO₃(s) → CaO(s) + SO₂(g)

-

~680°C: A disproportionation reaction occurs, yielding calcium sulfate and calcium sulfide.[10][11][12] 4CaSO₃(s) → 3CaSO₄(s) + CaS(s)

-

~780°C: The products from the second stage react to form more calcium oxide and sulfur dioxide.[10][11][12] 3CaSO₄(s) + CaS(s) → 4CaO(s) + 4SO₂(g)

This pathway highlights the chemical complexity and the multiple species involved.

Caption: Thermal decomposition pathway of this compound hydrates.

Crystallization and Dissolution Kinetics

The formation of this compound crystals from solution is a dynamic process governed by kinetics. Understanding these kinetics is essential for controlling particle size and morphology, which is particularly important in industrial applications like FGD where sludge dewatering is a concern.[3][4]

-

Mechanism: Crystallization proceeds through primary nucleation followed by crystal growth.[3][4] In low supersaturation conditions, the crystal growth rate of the hemihydrate has been found to follow a parabolic rate law.[3][4]

-

Morphology and Agglomeration: The resulting crystal shape (e.g., platelets) and their tendency to clump together (agglomerate) are highly sensitive to process conditions.[3][4][6] The pH of the solution is a key factor influencing the degree of agglomeration, more so than supersaturation or slurry density.[3][4]

-

Impact of Impurities: The presence of other ions, such as sulfate, can act as inhibitors, slowing the rates of both dissolution and crystallization.[6][7] Additives like EDTA can also be used to modify the agglomeration behavior.[3][4]

Recommended Experimental Protocols

A robust characterization of this compound hydrates requires a multi-technique approach. The causality for selecting these methods lies in their complementary nature: thermal analysis quantifies composition and stability, XRD identifies the specific crystalline form, and calorimetry measures the energetic driving forces.

Caption: General experimental workflow for thermodynamic characterization.

Protocol 1: Thermal Analysis by TGA/DSC

-

Expertise & Causality: This is the definitive method for quantifying the water content and observing distinct dehydration and decomposition events. DSC is particularly powerful for resolving transitions that may not involve mass loss, such as phase changes, and for quantifying the enthalpy of these transitions. Using a sealed pan with a pinhole for DSC is a critical, field-proven choice that increases the internal water vapor pressure, thereby improving the separation of dehydration peaks for different hydrates.[13]

-

Objective: To determine the water of hydration, thermal stability, and decomposition kinetics.

-

Methodology:

-

Instrument: A calibrated, simultaneous TGA-DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan. For improved resolution of dehydration steps, use a hermetically sealed pan with a 75µm pinhole lid.[13]

-

Atmosphere: Purge with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative side reactions.

-

Thermal Program: Heat the sample from ambient temperature to 1000°C at a controlled rate of 10-15°C/min.[13]

-